![molecular formula C38H40N4O2 B15126332 10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene is a complex organic compound with a unique structure characterized by multiple rings and heteroatoms. This compound is known for its intricate molecular architecture, which includes oxygen and nitrogen atoms integrated into its cyclic framework. The molecular formula of this compound is C38H40N4O2 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of macrobicyclic compounds with specific reagents under controlled conditions. For example, the reaction of 15-oxa-1,5,8,12-tetraazabicyclo[10.5.2]nonadecane with diglycolyl chloride in a basic medium yields a diamide, which upon reduction forms the desired tricyclic ligand .
Industrial Production Methods: Industrial production of such complex compounds typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule, such as nitrogen and oxygen atoms.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation. For instance, oxidation reactions may be carried out in an aqueous medium at elevated temperatures, while reduction reactions might require anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of various oxygenated derivatives, while reduction can yield amine-containing products. Substitution reactions can introduce different functional groups into the molecule, further diversifying its chemical properties.
科学研究应用
10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their unique structural and electronic properties .
In biology and medicine, the compound’s derivatives are explored for their potential therapeutic applications. The presence of nitrogen and oxygen atoms in the molecule allows it to interact with biological targets, making it a candidate for drug development. Additionally, its complex structure can serve as a model for studying molecular recognition and binding interactions.
In industry, the compound is used in the development of advanced materials, such as polymers and catalysts. Its ability to form stable complexes with metals makes it valuable in catalysis, where it can enhance the efficiency of chemical reactions.
作用机制
The mechanism of action of 10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene involves its interaction with specific molecular targets. The compound can bind to metal ions through its nitrogen and oxygen atoms, forming stable coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes.
The molecular targets of this compound include enzymes and receptors, where it can act as an inhibitor or activator. The pathways involved depend on the specific biological context and the nature of the complex formed. For example, in catalysis, the compound can facilitate the conversion of substrates to products by stabilizing transition states and lowering activation energies.
相似化合物的比较
10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene can be compared with other similar macrocyclic compounds, such as 8,18-dioxa-1,5,11,15-tetraaza[13.5.2.25,11]-eicosane and 7,16-dioxa-1,4,10,13-tetraaza[11.5.3.34,10]-octadecane . These compounds share structural similarities, including the presence of multiple rings and heteroatoms.
this compound is unique in its specific arrangement of rings and the number of nitrogen and oxygen atoms. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a fascinating compound with a complex structure and diverse applications. Its synthesis, chemical reactions, and mechanism of action highlight its versatility and potential in scientific research and industry. By comparing it with similar compounds, we can appreciate its unique properties and contributions to the field of chemistry.
属性
分子式 |
C38H40N4O2 |
|---|---|
分子量 |
584.7 g/mol |
IUPAC 名称 |
10,30-dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene |
InChI |
InChI=1S/C38H40N4O2/c1-3-7-27-25(5-1)37-11-13-39-19-21-10-16-44-36-31(23(21)17-29(37)39)33(37)41(27)35-32-24-18-30-38(12-14-40(30)20-22(24)9-15-43-35)26-6-2-4-8-28(26)42(36)34(32)38/h1-10,23-24,29-36H,11-20H2 |
InChI 键 |
CIRUUTNLDXXBKU-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CC3=CCOC4C5C3CC2C16C5N(C7C8C9CC1C2(C8N4C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C61 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


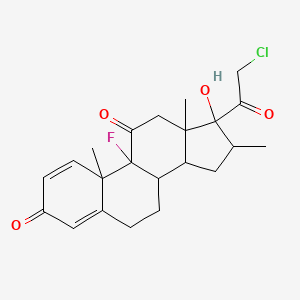
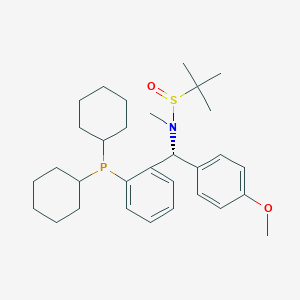
![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)
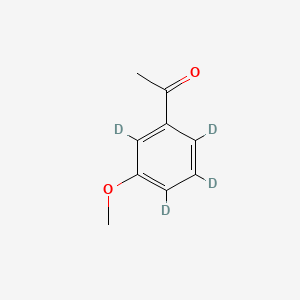
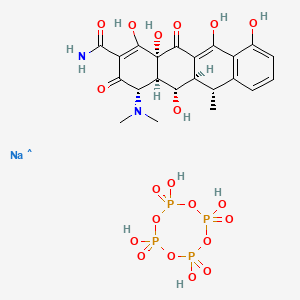
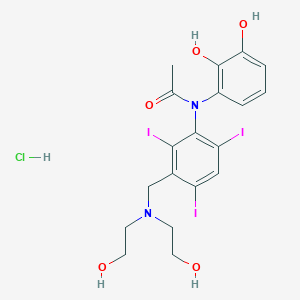
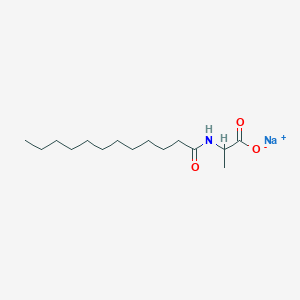

![1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B15126312.png)
![2-Amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B15126316.png)
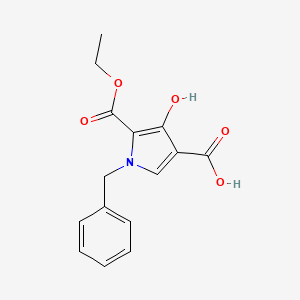
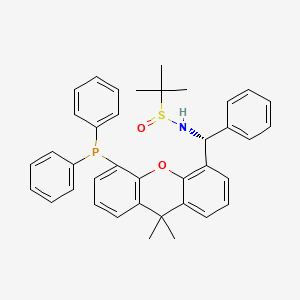
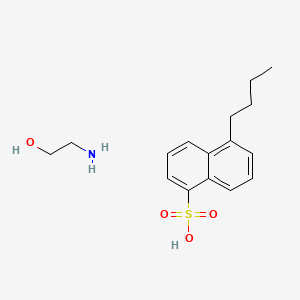
![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)
